Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a thienyl group, which is a sulfur-containing aromatic ring, attached to the oxazole ring. The presence of these heteroatoms and aromatic systems makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-thiophenecarboxylic acid with ethyl 2-amino-3-methylbutanoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the thienyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thienyl and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-Methyl-2-(2-furyl)oxazole-4-carboxylate: Contains a furan ring instead of a thienyl ring.
Ethyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate: Features a pyridine ring instead of a thienyl ring.
Uniqueness
This compound is unique due to the presence of both the thienyl and oxazole rings, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11NO3S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-10(12-9)8-5-4-6-16-8/h4-6H,3H2,1-2H3 |
InChI Key |
UNWQYPMVNGJDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CS2)C |
Origin of Product |
United States |
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